6-Bromo-4-chloro-7-methoxyquinazoline is a halogenated heterocyclic compound. It serves as a crucial intermediate in synthesizing various substituted and fused quinazoline derivatives, particularly those with potential biological activity. [] Its structure consists of a quinazoline scaffold, a double-ring system with two nitrogen atoms, further modified with bromine, chlorine, and methoxy substituents at specific positions. This compound is primarily utilized in synthetic chemistry for developing novel compounds with targeted properties for research purposes.
6-Bromo-4-chloro-7-methoxyquinazoline is a chemical compound with the molecular formula and a molecular weight of 273.51 g/mol. It belongs to the quinazoline family, which is recognized for its diverse biological activities and applications in medicinal chemistry. This compound has garnered attention due to its potential roles in drug development, particularly in targeting cancer and inflammatory diseases, as well as its utility in molecular biology for studying enzyme inhibitors and receptor modulators .
6-Bromo-4-chloro-7-methoxyquinazoline is classified under the broader category of quinazolines, which are bicyclic compounds containing a benzene ring fused to a pyrimidine ring. This compound can be sourced from various chemical suppliers and is often utilized in academic and industrial research settings .
The synthesis of 6-Bromo-4-chloro-7-methoxyquinazoline typically involves the reaction of a quinazoline derivative with brominating and chlorinating agents. One common synthetic route includes:
The process involves heating the starting material with thionyl chloride, facilitating the substitution of chlorine at the 4-position of the quinazoline ring.
COC1=C(C=C2C(=C1)N=CN=C2Cl)Br
This structure indicates the presence of bromine and chlorine substituents on the quinazoline core, which significantly influence its chemical properties and biological activities .
6-Bromo-4-chloro-7-methoxyquinazoline is involved in several chemical reactions, including:
Reagents commonly used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts .
The mechanism of action for 6-Bromo-4-chloro-7-methoxyquinazoline involves its interaction with specific molecular targets such as enzymes and receptors. This compound can inhibit or modulate the activity of these targets, leading to various biological effects including alterations in signal transduction pathways, gene expression modulation, and metabolic regulation. The precise pathways affected depend on the specific biological context in which this compound is utilized .
These properties are crucial for determining how 6-Bromo-4-chloro-7-methoxyquinazoline behaves in different chemical environments .
6-Bromo-4-chloro-7-methoxyquinazoline has several scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2